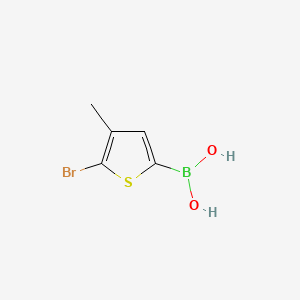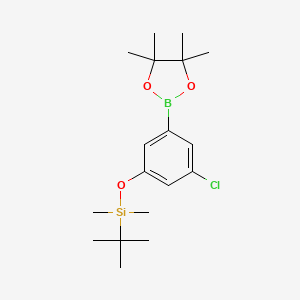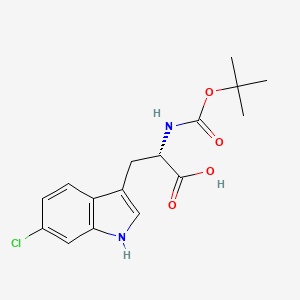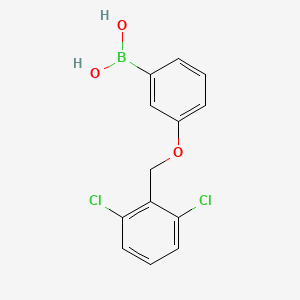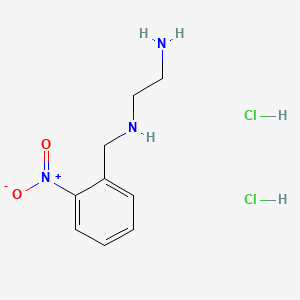
N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride, also known as NBED, is a chemical compound that has been widely used in scientific research. It is a nitrobenzyl-based caging reagent that can be used to control the release of biologically active molecules in living cells. NBED has been extensively studied due to its ability to modulate the activity of various biomolecules, including enzymes, receptors, and ion channels.
Scientific Research Applications
Synthesis and Characterization
“N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride” is used in the synthesis and characterization of various chemical compounds. It’s often used as a starting material or intermediate in the synthesis of more complex molecules .
In Vitro Biological Evaluation
This compound has been used in in vitro biological evaluations. For example, it has been tested in hRBCs hemolysis assays, where it was found to be biocompatible at higher concentrations .
Molecular Docking Evaluation
“N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride” has been used in molecular docking studies. These studies are important in drug discovery and development as they can help predict the orientation of one molecule to a second when bound to each other to form a stable complex .
DNA Degradation Studies
This compound has been subjected to in vitro DNA ladder assays to analyze their apoptotic potential. The results suggest that it is highly degradative toward DNA .
Antileishmanial Assay
“N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride” has been tested in in vitro antileishmanial assays to unveil their leishmaniacidal potential. Some of the tested bis-amides displayed good dose-dependent response .
properties
IUPAC Name |
N'-[(2-nitrophenyl)methyl]ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c10-5-6-11-7-8-3-1-2-4-9(8)12(13)14;;/h1-4,11H,5-7,10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCUVYRXCYLJPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCN)[N+](=O)[O-].Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-6-methylbenzo[d]isoxazole](/img/structure/B597105.png)


![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B597111.png)

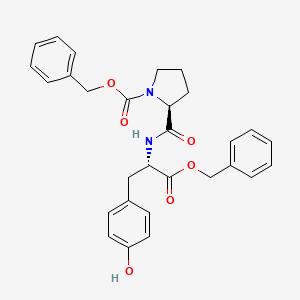
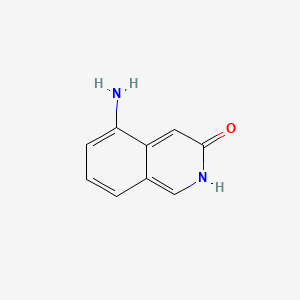
![3-Bromo-6-chloroimidazo[1,2-a]pyrazine](/img/structure/B597116.png)
